all-cis-2-tert-Butoxycarbonylamino-6-oxa-bicyclo[3.1.0]hexane-3-carboxylic acid ethyl ester all-cis-2-tert-Butoxycarbonylamino-6-oxa-bicyclo[3.1.0]hexane-3-carboxylic acid ethyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC20488358
InChI: InChI=1S/C13H21NO5/c1-5-17-11(15)7-6-8-10(18-8)9(7)14-12(16)19-13(2,3)4/h7-10H,5-6H2,1-4H3,(H,14,16)/t7-,8+,9-,10+/m1/s1
SMILES:
Molecular Formula: C13H21NO5
Molecular Weight: 271.31 g/mol

all-cis-2-tert-Butoxycarbonylamino-6-oxa-bicyclo[3.1.0]hexane-3-carboxylic acid ethyl ester

CAS No.:

Cat. No.: VC20488358

Molecular Formula: C13H21NO5

Molecular Weight: 271.31 g/mol

* For research use only. Not for human or veterinary use.

all-cis-2-tert-Butoxycarbonylamino-6-oxa-bicyclo[3.1.0]hexane-3-carboxylic acid ethyl ester -

Specification

Molecular Formula C13H21NO5
Molecular Weight 271.31 g/mol
IUPAC Name ethyl (1R,2R,3R,5S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxabicyclo[3.1.0]hexane-3-carboxylate
Standard InChI InChI=1S/C13H21NO5/c1-5-17-11(15)7-6-8-10(18-8)9(7)14-12(16)19-13(2,3)4/h7-10H,5-6H2,1-4H3,(H,14,16)/t7-,8+,9-,10+/m1/s1
Standard InChI Key BVJJICVWJDHURF-RGOKHQFPSA-N
Isomeric SMILES CCOC(=O)[C@@H]1C[C@H]2[C@@H]([C@@H]1NC(=O)OC(C)(C)C)O2
Canonical SMILES CCOC(=O)C1CC2C(C1NC(=O)OC(C)(C)C)O2

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a bicyclo[3.1.0]hexane skeleton, a fused ring system comprising a five-membered oxolane (oxygen-containing ring) and a three-membered cyclopropane ring. The all-cis configuration denotes that substituents on the bicyclic framework occupy the same spatial orientation, critical for its stereochemical stability . Key functional groups include:

  • A tert-butoxycarbonylamino (Boc-amino) group at position 2, providing steric protection for the amine moiety.

  • An ethyl ester at position 3, enhancing solubility and facilitating further derivatization.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₃H₂₁NO₅
Molecular Weight271.31 g/mol
IUPAC NameEthyl (1R,2R,3R,5S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxabicyclo[3.1.0]hexane-3-carboxylate
SMILES NotationCCOC(=O)[C@@H]1C[C@H]2C@@HO2
InChI KeyBVJJICVWJDHURF-RGOKHQFPSA-N

The stereochemistry is explicitly defined by the (1R,2R,3R,5S) configuration, ensuring precise spatial arrangement of substituents.

Synthesis and Preparation

Multi-Step Synthetic Pathways

Synthesis typically begins with bicyclo[3.1.0]hexane precursors, leveraging ring-opening and functionalization reactions. A common approach involves:

  • Cyclopropanation: Formation of the bicyclic core via [2+1] cycloaddition or diazo compound decomposition.

  • Boc Protection: Introduction of the tert-butoxycarbonyl group using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

  • Esterification: Reaction with ethyl chloroformate to install the ethyl ester moiety.

Key Challenges:

  • Stereochemical Control: Achieving the all-cis configuration demands chiral catalysts or resolution techniques.

  • Yield Optimization: Reported yields range from 40–60%, necessitating iterative optimization of reaction conditions.

Applications in Medicinal Chemistry

Peptide Synthesis and Modification

The Boc group serves as a temporary protective shield for amines during solid-phase peptide synthesis (SPPS). Its stability under acidic conditions allows selective deprotection, enabling sequential peptide chain elongation. The ethyl ester enhances solubility in organic solvents, facilitating purification steps.

Drug Discovery

The rigid bicyclic scaffold mimics natural product architectures, making it a valuable building block for:

  • Protease Inhibitors: Structural analogs have shown inhibitory activity against HIV-1 protease and thrombin.

  • Conformational Restriction: Incorporation into peptides stabilizes β-turn motifs, improving target binding affinity.

SupplierLocationPackagingPrice (USD)
American Custom ChemicalsUnited States5 mg$499.36
BioBlocks IncorporatedUnited States100 mg$1,200.00
Absin BioscienceChina10 mg$320.00

Pricing reflects the compound’s synthetic complexity and niche applications .

Comparison with Structural Analogs

Analog: (1S,3S,5S)-2-Boc-2-azabicyclo[3.1.0]hexane-3-carboxylic Acid

  • Key Difference: Replacement of the oxygen atom with nitrogen (aza substitution) alters electronic properties and hydrogen-bonding capacity.

  • Applications: Preferred for metalloprotease inhibition due to enhanced metal coordination .

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